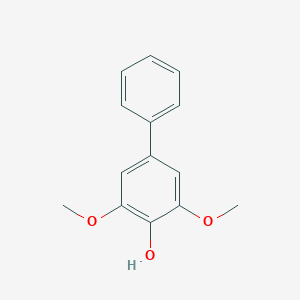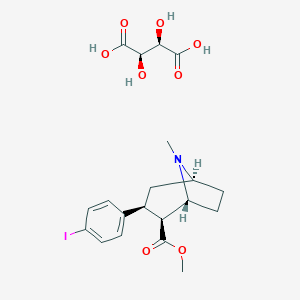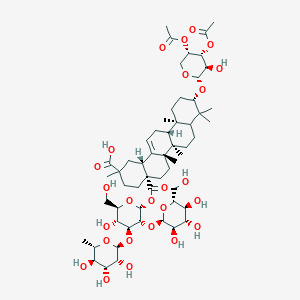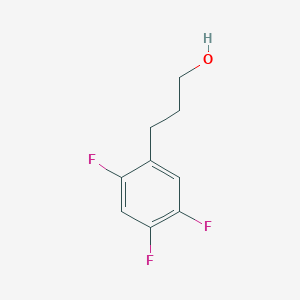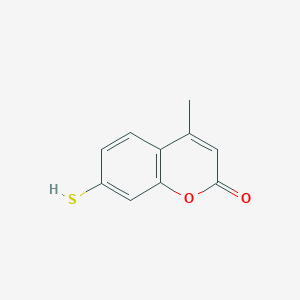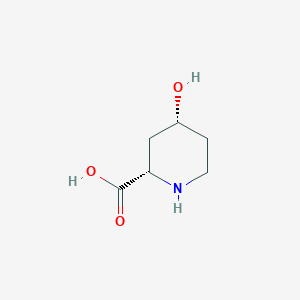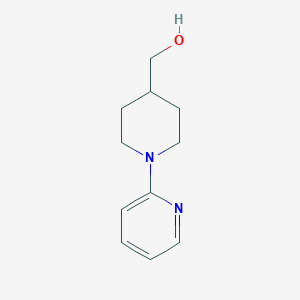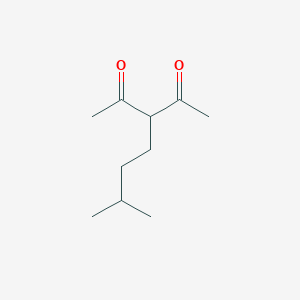
3-Isopentyl-2,4-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopentyl-2,4-pentanedione, also known as diacetyl, is a yellow-green liquid with a strong buttery odor. It is commonly used as a flavoring agent in food products such as microwave popcorn, butter, and dairy products. However, it is also an important chemical in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-Isopentyl-2,4-pentanedione is not fully understood, but it is believed to act as a carbonyl compound by reacting with nucleophiles such as amino acids and proteins. This can lead to the modification of the structure and function of these biomolecules, which can have various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
Diacetyl has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and oxidative stress. It has been shown to induce apoptosis (programmed cell death) in various cell types, including lung cells. Additionally, 3-Isopentyl-2,4-pentanedione has been shown to induce DNA damage and mutations in bacterial and mammalian cells. These effects are thought to be due to the reactivity of 3-Isopentyl-2,4-pentanedione with nucleophiles in the cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Isopentyl-2,4-pentanedione in lab experiments include its relatively low cost and availability, as well as its unique chemical properties. However, 3-Isopentyl-2,4-pentanedione has some limitations, including its potential toxicity and reactivity with other chemicals. Careful handling and proper safety precautions are necessary when working with 3-Isopentyl-2,4-pentanedione.
Zukünftige Richtungen
There are many potential future directions for research on 3-Isopentyl-2,4-pentanedione. One area of interest is the development of new synthetic methods for 3-Isopentyl-2,4-pentanedione and related compounds. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 3-Isopentyl-2,4-pentanedione. This could lead to the development of new drugs and therapies for various diseases. Finally, research on the sensory perception of 3-Isopentyl-2,4-pentanedione and related compounds could lead to new insights into the chemistry of flavor perception.
Synthesemethoden
Diacetyl can be synthesized through the reaction of acetylacetone with isopentyl alcohol in the presence of a catalyst such as sodium ethoxide. This reaction results in the formation of 3-Isopentyl-2,4-pentanedione as the main product.
Wissenschaftliche Forschungsanwendungen
Diacetyl has been widely used in scientific research as a model compound for studying the chemistry and biochemistry of carbonyl compounds. It has been used in the synthesis of various organic compounds and as a reagent in chemical reactions. Additionally, 3-Isopentyl-2,4-pentanedione has been used as a flavoring agent in studies on the sensory perception of food flavors.
Eigenschaften
CAS-Nummer |
10225-31-7 |
|---|---|
Produktname |
3-Isopentyl-2,4-pentanedione |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3-(3-methylbutyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-7(2)5-6-10(8(3)11)9(4)12/h7,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
VHWDQUBHJZEUNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
Kanonische SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



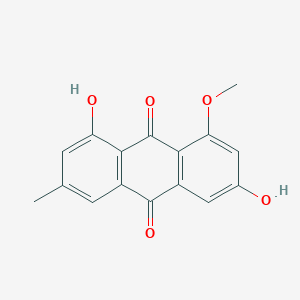
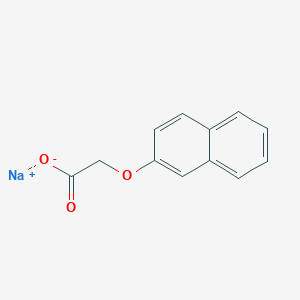
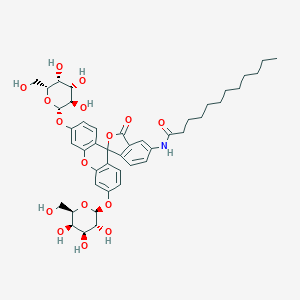
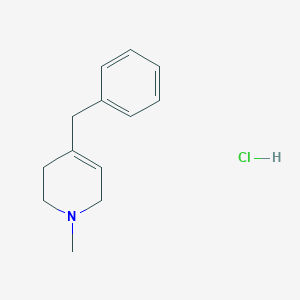
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
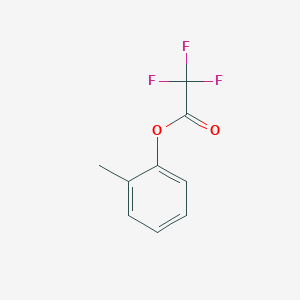
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
